Sulfobacin B

Description

Properties

CAS No. |

170242-21-4 |

|---|---|

Molecular Formula |

C32H65NO5S |

Molecular Weight |

575.9 g/mol |

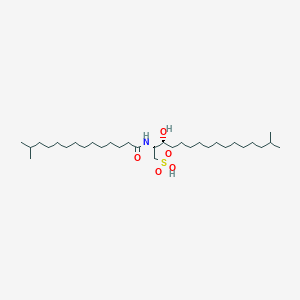

IUPAC Name |

(2R,3R)-3-hydroxy-15-methyl-2-(13-methyltetradecanoylamino)hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C32H65NO5S/c1-28(2)23-19-15-11-7-5-9-13-17-21-25-31(34)30(27-39(36,37)38)33-32(35)26-22-18-14-10-6-8-12-16-20-24-29(3)4/h28-31,34H,5-27H2,1-4H3,(H,33,35)(H,36,37,38)/t30-,31+/m0/s1 |

InChI Key |

JICKJYGLSKDGIC-IOWSJCHKSA-N |

SMILES |

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |

Isomeric SMILES |

CC(C)CCCCCCCCCCC[C@H]([C@H](CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |

Synonyms |

3-hydroxy-15-methyl-2-(13-methyltetradecanamido)hexadecanesulfonic acid sulfobacin B |

Origin of Product |

United States |

Isolation, Origin, and Elucidation of Sulfobacin B Structure

Sulfobacin B is a naturally occurring sulfonolipid, a class of lipids characterized by a sulfonic acid group. univie.ac.at It was first isolated from the culture broth of Chryseobacterium sp. strain NR 2993. nih.govjst.go.jp This bacterium, belonging to the genus Chryseobacterium, was originally identified as Flavobacterium sp. jst.go.jp and is known for producing these novel von Willebrand factor (vWF) receptor antagonists. nih.gov Subsequent research has also identified Chryseobacterium gleum, a soil-dwelling, Gram-negative bacterium, as a producer of sulfobacins. researchgate.net The isolation process for this compound from the bacterial culture involves several chromatographic steps, including the use of Sephadex LH-20 and silica (B1680970) gel column chromatography following an initial extraction with ethyl acetate (B1210297). jst.go.jp

Structurally, this compound is related to sulfonolipids that are major components of the cell envelope of gliding bacteria within the genus Cytophaga. nih.govjst.go.jp Its complete chemical structure was determined to be (2R,3R)-3-hydroxy-15-methyl-2-[13-methyltetradecanamido]-hexadecanesulfonic acid. nih.govjst.go.jp This elucidation was a significant undertaking that relied on a combination of advanced spectroscopic techniques. nih.gov

The core structure of this compound consists of a capnine (B1220359) base, which is analogous to sphingosine (B13886) but with a sulfonate group replacing the C1 hydroxyl group. univie.ac.at This capnine unit is N-acylated with a fatty acid, specifically 13-methyltetradecanoic acid. univie.ac.atnih.gov The molecule features two stereocenters on the capnine backbone and additional chirality may be present in the fatty acid chain.

The structural determination was accomplished through extensive analysis, including various 2D Nuclear Magnetic Resonance (NMR) experiments and methanolysis. nih.govjst.go.jp These methods allowed for the precise mapping of the connectivity of atoms within the molecule and the identification of its constituent parts. The absolute configuration of the stereocenters was crucial for a complete structural understanding and was determined using a specific chemical method. nih.gov

Role of Mass Spectrometry Ms in Structural Confirmation and Metabolite Profiling

Mass spectrometry (MS) has been a pivotal tool in the confirmation of Sulfobacin B's structure and in the broader analysis of related sulfonolipids in various biological contexts. biorxiv.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com For this compound, HRMS is used to confirm its molecular formula, C33H67NO5S. metabolomicsworkbench.org

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net In this technique, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule, revealing information about its substructures. tandfonline.com A characteristic fragment ion observed in the negative ion mode MS/MS spectra of sulfonolipids is at an m/z of approximately 81, which corresponds to the loss of the sulfite (B76179) radical anion (SO3•−) or the hydrogen sulfite anion (HSO3−), a clear indicator of the sulfonate headgroup. nih.govtandfonline.com This specific fragmentation is a key diagnostic feature used to identify and confirm the presence of this compound and other sulfonolipids in complex biological samples. tandfonline.com

MS-based metabolite profiling has been instrumental in identifying this compound and other related sulfonolipids in the gut microbiome. univie.ac.atresearchgate.net For instance, studies have used HRMS and liquid chromatography-mass spectrometry (LC-MS) to detect and quantify a range of sulfonolipids in the cecal contents of mice. univie.ac.atresearchgate.net These analyses have shown that the abundance of this compound can be influenced by factors such as diet. univie.ac.at The combination of retention time from liquid chromatography and the specific mass-to-charge ratio and fragmentation patterns from mass spectrometry allows for the confident identification and characterization of these lipids in complex mixtures. biorxiv.orgtandfonline.com

Below is a table summarizing the key mass spectrometric data for this compound:

| Parameter | Value | Significance |

| Molecular Formula | C33H67NO5S | Defines the elemental composition of the molecule. metabolomicsworkbench.org |

| Exact Mass | 589.473996 | Provides a highly accurate mass for identification. metabolomicsworkbench.org |

| Characteristic MS/MS Fragment | m/z ~81 | Corresponds to the sulfonate headgroup (HSO3−), a key diagnostic feature. tandfonline.com |

Biosynthetic Pathways and Genetic Architecture of Sulfobacin B Production

Elucidation of Precursor Molecules and Early Steps in Sulfonolipid Biosynthesis

The biosynthesis of sulfonolipids, including Sulfobacin B, begins with the assembly of a capnine (B1220359) backbone, which is structurally analogous to the sphingosine (B13886) backbone of sphingolipids. univie.ac.at The foundational precursor molecules for this process have been identified as L-cysteine, L-phosphoserine, cysteic acid, and a fatty acyl-CoA. univie.ac.atnih.govresearchgate.netnih.govnih.gov

The initial steps are thought to mirror those of ceramide synthesis. univie.ac.atnih.gov The pathway commences with the formation of L-cysteate. nih.govnih.gov Studies have shown that in gliding bacteria like Cytophaga johnsonae, cysteate is the preferred precursor for both the sulfur and the first two carbon atoms of the capnine structure, utilized more readily than cystine or inorganic sulfate. nih.gov Interestingly, when cystine is the sole sulfur source, it provides the sulfur atom for capnine, but not the carbon backbone, indicating that these cells form cysteate through the transfer of sulfur to a different carbon compound rather than by direct oxidation of cysteine. nih.gov

The subsequent key step involves the condensation of cysteate with a fatty acyl-CoA, a reaction analogous to the condensation of serine and palmitoyl-CoA in sphingolipid biosynthesis. nih.govresearchgate.net This condensation reaction forms the capnine core, a crucial intermediate in the pathway. univie.ac.at Specifically, research points to the condensation of cysteic acid and 13-methyl-myristoyl-CoA to form dehydrocapnine. illinois.edu The final structure of this compound is then achieved through subsequent steps including a 3-keto reduction and N-acylation with various iso-fatty acids. univie.ac.atnih.gov

Characterization of Key Enzymes in this compound Biosynthesis

The enzymatic cascade responsible for constructing this compound has been a subject of intensive research, leading to the identification and characterization of several key enzymes.

Cysteate Synthase (Cys1, Cys2, CapA) Functionality and Isozymes

The synthesis of L-cysteate, the initial building block, is catalyzed by the enzyme cysteate synthase. nih.gov In Chryseobacterium gleum, two isozymes, Cys1 and Cys2, have been identified that convert L-phosphoserine and sulfite (B76179) into L-cysteate. nih.gov While both enzymes perform the same function, Cys1 exhibits higher catalytic efficiency than Cys2. nih.gov The presence of these isozymes may serve to increase the yield and chemical diversity of sulfonolipids. nih.gov Another cysteate synthase, termed CapA, has been characterized in the gliding bacterium Capnocytophaga ochracea. illinois.edu CapA also catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. illinois.edu Interestingly, while CapA is closely related to cystathionine-β-synthase, it is distantly related to the archaeal cysteate synthase, suggesting different evolutionary routes for this crucial enzymatic step. nih.govillinois.edu

Cysteate Fatty Acyltransferase (CFAT, CapB) Activity and Substrate Specificity

Following the synthesis of cysteate, the next critical step is the condensation of cysteate with a fatty acyl group, a reaction catalyzed by cysteate fatty acyltransferase (CFAT). nih.gov This enzyme, also known as CapB in C. ochracea, facilitates the transfer of a fatty acyl group from a donor molecule to cysteate, forming the capnine backbone. illinois.edu A key feature of CFAT is its strict substrate specificity for cysteate over serine, which is the substrate used in the biosynthesis of other sphingolipids. nih.gov In Alistipes finegoldii, a gut commensal bacterium, the enzyme responsible for this step is named SulA, a cysteate acyl-acyl carrier protein (ACP) transferase. researchgate.netnih.govresearchgate.net SulA catalyzes the condensation of acyl-ACP and cysteate to form 3-ketocapnine, showing a preference for acyl-ACP over acyl-CoA as the substrate. researchgate.netnih.govresearchgate.net This enzyme contains a bound pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for its catalytic activity. nih.govresearchgate.net

3-Ketocapnine Reductase (CapC, SDR) Involvement in Stereoselective Reduction

The 3-ketocapnine intermediate produced by CFAT undergoes a stereoselective reduction to form capnine. This reaction is catalyzed by 3-ketocapnine reductase (also referred to as CapC or SDR for short-chain dehydrogenase/reductase). researchgate.netnih.govillinois.edunih.gov In the avian pathogen Ornithobacterium rhinotracheale, an NAD(P)H-dependent dehydrocapnine reductase, CapC, has been identified. illinois.edu Similarly, multiple 3-ketocapnine reductases (KCRs) have been discovered in Chryseobacterium gleum and the gut bacterium Alistipes finegoldii. nih.govsciopen.com The identification and verification of these reductases in the four-step conversion of L-phosphoserine to this compound have been confirmed through both in vivo and in vitro studies. researchgate.netnih.govsciopen.com These enzymes are crucial for establishing the correct stereochemistry of the final sulfonolipid molecule.

Other Putative Enzymes and Their Roles

While the core biosynthetic pathway is becoming clearer, other putative enzymes are likely involved in the later stages of this compound formation. After the reduction of 3-ketocapnine to capnine, an N-acylation step is required to attach a second fatty acid chain, completing the sulfobacin structure. nih.gov The enzymes responsible for this final acylation step are yet to be fully characterized but are presumed to be N-acyltransferases. nih.govlenus.ie

Identification and Analysis of Sulfonolipid Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for sulfonolipid biosynthesis are typically organized into biosynthetic gene clusters (BGCs). frontiersin.orgnih.govresearchgate.net The identification and analysis of these BGCs provide valuable insights into the genetic basis of sulfonolipid production and its distribution across different bacterial species.

Bioinformatic analyses of numerous bacterial genomes have revealed the widespread presence of putative sulfonolipid BGCs. biorxiv.orgbiorxiv.orgresearchgate.net These clusters commonly contain genes for the key enzymes: cysteate synthase (Cys/CapA), cysteate fatty acyltransferase (CFAT/CapB/SulA), and 3-ketocapnine reductase (CapC/SDR). biorxiv.orgbiorxiv.org For instance, a systematic investigation of over 285,000 human gut bacterial genomes identified more than 560,000 homologous enzyme sequences for these three key enzymes. biorxiv.orgbiorxiv.org

Transcriptional Regulation and Genetic Control of this compound Production

The specific transcriptional regulation and genetic control mechanisms governing the production of this compound are not yet fully elucidated. However, insights can be drawn from the homologous and more extensively studied sphingolipid biosynthetic pathway. The key enzyme in sphingolipid synthesis, serine palmitoyltransferase (SPT), is known to be subject to both transcriptional and post-transcriptional regulation. researchgate.net This regulation is critical for controlling the levels of bioactive sphingolipids and preventing cellular stress.

Given the structural and functional homology between the enzymes of the sulfonolipid and sphingolipid pathways, it is plausible that similar control mechanisms regulate the this compound biosynthetic gene cluster. The expression of the Cys, CFAT, and kcr genes is likely tightly controlled to coordinate the supply of precursors and intermediates, ensuring efficient synthesis of the final product. The presence of these genes within a single BGC further supports the likelihood of a coordinated regulatory system, such as a shared promoter that controls the transcription of the entire cluster. nih.gov Further research is needed to identify the specific transcription factors and regulatory elements that control the expression of these genes in response to cellular and environmental signals.

Comparative Biosynthetic Analysis with Related Sulfonolipids and Sphingolipids

The biosynthetic pathway of this compound and other sulfonolipids runs parallel to the well-known sphingolipid biosynthetic pathway, with key distinctions that define their unique chemical nature. researchgate.netresearchgate.netunivie.ac.at Both pathways begin with a condensation reaction between an amino acid and a fatty acyl group, followed by reduction and subsequent N-acylation. nih.govlenus.ie

The fundamental difference lies in the initial amino acid substrate. Sulfonolipid biosynthesis utilizes L-cysteate , which contains a sulfonate group, whereas sphingolipid biosynthesis begins with L-serine . nih.govresearchgate.net This initial choice of substrate is determined by the specificity of the first condensing enzyme. In sulfonolipid synthesis, the cysteate fatty acyltransferase (CFAT or SulA) is highly specific for L-cysteate. nih.gov While CFAT is homologous to the serine palmitoyltransferase (Spt) used in sphingolipid synthesis, it shows strict substrate specificity and will not efficiently use L-serine. nih.gov This enzymatic specificity is the critical branch point that separates the two pathways. Sequence similarity network analysis confirms that CFAT enzymes form a distinct protein family, separate from the Spt homologs involved in sphingolipid synthesis. nih.gov

Following the initial condensation, the pathways continue to mirror each other. The reduction of the keto-intermediate is analogous: 3-ketocapnine reductase (KCR) in the sulfonolipid pathway is a homolog of 3-ketodihydrosphingosine reductase (3-KDSR) in the sphingolipid pathway. nih.gov Both enzymes catalyze a similar stereospecific reduction to form the respective long-chain bases, capnine and sphinganine (B43673). nih.govlenus.ie

Finally, the diversity within the sulfonolipid class itself, including compounds like Sulfobacin A and Flavocristamide A, arises from the N-acylation of the common capnine backbone with different fatty acids. univie.ac.atmicrobiologyresearch.org This is similar to how the variety of ceramides (B1148491) in sphingolipid metabolism is generated by attaching different fatty acyl chains to the sphinganine base. Therefore, the biosynthesis of this compound is a clear example of how nature utilizes a conserved enzymatic framework but adapts it through altered substrate specificity to generate structurally and functionally distinct molecules.

Table 2: Comparison of Sulfonolipid and Sphingolipid Biosynthesis

| Feature | Sulfonolipid Pathway (e.g., this compound) | Sphingolipid Pathway (e.g., Ceramides) |

|---|---|---|

| Starting Amino Acid | L-Cysteate nih.govresearchgate.net | L-Serine nih.gov |

| Condensing Enzyme | Cysteate Fatty Acyltransferase (CFAT/SulA) researchgate.net | Serine Palmitoyltransferase (Spt) nih.gov |

| Keto Intermediate | 3-Ketocapnine lenus.ie | 3-Ketosphinganine lenus.ie |

| Reducing Enzyme | 3-Ketocapnine Reductase (KCR/CapC) nih.govlenus.ie | 3-Ketosphinganine Reductase (3-KDSR) nih.gov |

| Long-Chain Base | Capnine lenus.ie | Sphinganine (Dihydrosphingosine) lenus.iemicrobiologyresearch.org |

| Final Product Class | N-acyl-capnines (Sulfonolipids) univie.ac.at | N-acyl-sphinganines (Dihydroceramides) lenus.ie |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfobacin A |

| Flavocristamide A |

| Capnine |

| 3-Ketocapnine |

| L-Cysteate |

| L-Phosphoserine |

| Sphingolipids |

| Ceramides |

| Sphinganine (Dihydrosphingosine) |

| 3-Ketosphinganine |

| L-Serine |

| 13-methyltetradecanoic acid |

| Sulfite |

| Palmitoyl coenzyme-A |

| Ceramide-1-phosphate |

Molecular Mechanisms of Action of Sulfobacin B

Inhibition of Mammalian DNA Polymerases and Selectivity

Sulfobacin B demonstrates a selective inhibitory effect on mammalian DNA polymerases, with a notable lack of activity against polymerases from plants or prokaryotes. nih.govspandidos-publications.com

Specificity Towards DNA Polymerase λ and α

Research has shown that this compound selectively inhibits the activity of all animal DNA polymerase species tested. nih.govspandidos-publications.com Among these, its inhibitory effect is most potent against DNA polymerase λ (pol λ), with a half-maximal inhibitory concentration (IC50) of 1.6 µM. nih.govspandidos-publications.com The compound is also known to function as a DNA polymerase α (pol α) inhibitor. nih.govspandidos-publications.com This specificity is significant, as pol λ is involved in DNA repair and recombination, and its inhibition has been linked to anti-inflammatory effects. nih.govresearchgate.net

Table 1: Inhibitory Effects of this compound on Mammalian DNA Polymerases

| DNA Polymerase | IC50 Value (µM) | Reference |

|---|---|---|

| DNA Polymerase λ | 1.6 | nih.govspandidos-publications.com |

Lack of Inhibition on Plant or Prokaryotic Polymerases

A key characteristic of this compound's activity is its selectivity for mammalian polymerases. nih.gov Studies have confirmed that it does not affect the activity of plant or prokaryotic DNA polymerases. nih.govspandidos-publications.comresearchgate.net Furthermore, it shows no inhibitory action on other DNA metabolic enzymes such as the primase of pol α, RNA polymerase, polynucleotide kinase, or deoxyribonuclease I. nih.govspandidos-publications.com This high degree of selectivity underscores its potential for targeted therapeutic applications.

Antagonism of Von Willebrand Factor (vWF) Receptor

In addition to its effects on DNA polymerases, this compound acts as an antagonist of the von Willebrand factor (vWF) receptor. nih.govspandidos-publications.comnih.govjst.go.jp This function is crucial in the context of platelet aggregation and thrombosis. lenus.ie

Impact on vWF-Receptor Binding Dynamics

This compound inhibits the binding of vWF to its receptor. nih.govjst.go.jp The IC50 value for this inhibition is 2.2 µM. nih.govjst.go.jp This antagonistic action differentiates it from other known vWF receptor antagonists like aurintricarboxylic acid due to its distinct structural properties. nih.govjst.go.jp By interfering with the vWF-receptor interaction, this compound can modulate platelet-related physiological processes.

Modulation of Inflammatory Responses at the Cellular Level

A growing body of evidence highlights the role of this compound in modulating inflammatory responses at the cellular level, further broadening its therapeutic potential. nih.govspandidos-publications.comunivie.ac.atfrontiersin.orgcellr4.org

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

This compound has been shown to strongly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govspandidos-publications.comresearchgate.net In cell culture systems using mouse macrophages, the compound significantly reduced TNF-α production induced by lipopolysaccharide (LPS). nih.govspandidos-publications.comfrontiersin.org Furthermore, in an in vivo mouse model of LPS-induced acute inflammation, intraperitoneal injection of this compound led to the suppression of serum TNF-α production. nih.govspandidos-publications.com This inhibition of TNF-α is a critical component of its anti-inflammatory effects. cellr4.orgescholarship.org

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aurintricarboxylic acid |

| Lipopolysaccharide (LPS) |

Nuclear Factor-κB (NF-κB) Action Modulation

This compound has demonstrated significant modulatory effects on the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In studies using mouse macrophage cell cultures, this compound strongly inhibited the action of NF-κB that was induced by lipopolysaccharide (LPS). nih.gov The activation of NF-κB is a multi-step process, often initiated by the degradation of its inhibitory protein, IκBα. wikipedia.org Research on the closely related Sulfobacin A has shown that it suppresses this degradation in a concentration-dependent manner. biorxiv.org The inhibition of NF-κB action by this compound leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.gov Specifically, its application has been shown to strongly inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine regulated by NF-κB. nih.govresearchgate.net This anti-inflammatory effect was also observed in an in vivo mouse model of LPS-induced acute inflammation, where the administration of this compound resulted in the suppression of serum TNF-α production. nih.govresearchgate.net

Interaction with Toll-like Receptor 4 (TLR4) Signaling Pathways

The mechanism by which this compound modulates NF-κB is primarily through its interaction with the Toll-like Receptor 4 (TLR4) signaling pathway. researchgate.net TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS), triggering a signaling cascade that typically leads to inflammation. wikipedia.orgmdpi.com The activation of TLR4 by LPS is dependent on a co-receptor protein called myeloid differentiation factor 2 (MD-2), which directly binds to the lipid A portion of LPS. wikipedia.org

Research indicates that sulfonolipids, including this compound and the closely studied Sulfobacin A, act as antagonists at the TLR4/MD-2 complex. biorxiv.orgresearchgate.net Due to their structural similarity to the lipid A moiety of LPS, these compounds can competitively bind to the hydrophobic pocket of the MD-2 protein. biorxiv.org By occupying this binding site, this compound effectively blocks LPS from activating the TLR4 receptor. researchgate.net This inhibitory action prevents the initiation of downstream signaling events. Studies on Sulfobacin A have shown that this interaction leads to a dose-dependent reduction in the phosphorylation of p38 and ATF2, key molecules in the TLR4 pathway, and prevents the degradation of IκBα, which is necessary for NF-κB activation. biorxiv.orgbiorxiv.org Therefore, this compound functions by directly interfering with the initial step of the LPS-induced inflammatory response at the receptor level. biorxiv.orgresearchgate.net

Proposed Cellular and Subcellular Targets Beyond Enzymatic Inhibition

While this compound is known for its inhibitory effects on enzymes like DNA polymerase α, its biological activity extends to non-enzymatic targets. nih.gov A primary non-enzymatic target is the von Willebrand factor (vWF) receptor on platelets. nih.govjst.go.jp this compound was initially identified as a novel antagonist for this receptor, indicating its potential role in modulating platelet aggregation and thrombosis. nih.govjst.go.jpunivie.ac.at

Another significant non-enzymatic target is the Toll-like Receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. biorxiv.orgbiorxiv.org As detailed previously, this compound directly binds to the MD-2 co-receptor, functioning as a competitive antagonist against LPS. biorxiv.orgresearchgate.net This interaction at the cell surface prevents the conformational changes required for TLR4 signaling, thereby blocking the downstream inflammatory cascade without inhibiting an enzymatic reaction. biorxiv.org This receptor antagonism represents a key mechanism for its anti-inflammatory properties. nih.govbiorxiv.org

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Studies of Sulfobacin B

Strategies for Total Chemical Synthesis of Sulfobacin B

The total synthesis of this compound has been approached through various strategies, primarily focusing on achieving the correct stereochemistry, which is crucial for its biological activity.

Stereoselective Approaches (e.g., starting from L-cysteine)

A prominent and effective strategy for the synthesis of this compound and its analogs, such as Sulfobacin A, involves a stereoselective approach starting from the chiral amino acid L-cysteine. researchgate.netrsc.orgrsc.org This method leverages the inherent chirality of L-cysteine to establish the desired stereocenters in the final molecule.

The general synthetic route can be summarized as follows:

Conversion of L-cysteine: L-cysteine is first converted to a suitable intermediate that establishes the core structure. clockss.org

Side-chain Attachment: A lipid side-chain is then attached to this intermediate. clockss.org

Further Modifications: Subsequent chemical transformations, including hydrogenation and sulfonation, lead to the final this compound structure. clockss.org

One reported synthesis of this compound from L-cysteine involved the following key steps:

Protection of the amino and carboxyl groups of L-cysteine.

Coupling with a fatty acid to form an amide bond.

Reduction of a ketone to a hydroxyl group, establishing a key stereocenter.

Formation of a sultine intermediate, which is then oxidized to the sulfonic acid, yielding this compound. clockss.org

This stereoselective approach ensures the correct configuration at the critical chiral centers, which is essential for the molecule's biological activity.

Modular Synthesis Strategies

Modular synthesis has emerged as a powerful approach for creating a library of this compound analogs. acs.org This strategy involves the synthesis of key building blocks or "modules" that can be combined in various ways to generate a diverse range of compounds. This approach is particularly useful for structure-activity relationship (SAR) studies, as it allows for systematic modifications of different parts of the molecule. acs.org

A modular total synthesis of related sulfonolipids, such as RIF-1, has been designed to be flexible, allowing for the production of multiple derivatives without altering the main synthetic route. acs.org This often involves:

Synthesis of a core scaffold: A central molecular framework containing key functional groups is synthesized. For this compound, this would be the capnine (B1220359) backbone. univie.ac.at

Preparation of diverse side chains: A variety of acyl side chains with different lengths, branching, and functional groups are prepared separately. acs.org

Coupling of modules: The side chains are then coupled to the core scaffold to generate the final analogs. acs.org

This modularity facilitates the exploration of how different structural features, such as the length and composition of the fatty acid chains, influence the biological activity of the sulfonolipids. acs.orgunivie.ac.at

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs have been a key focus of research to explore and optimize its biological activities. acs.orgresearchgate.net By systematically modifying its structure, researchers can probe the specific molecular interactions responsible for its effects.

One notable example is the synthesis of various sulfonolipids, including analogs of this compound, to investigate their role in biological signaling processes. acs.org These synthetic efforts have produced a library of related compounds, allowing for a preliminary structure-activity analysis. acs.org For instance, analogs with variations in the fatty acid chains have been synthesized to understand their impact on activity. univie.ac.at

The synthesis of these derivatives often utilizes the same stereoselective and modular strategies employed for the total synthesis of the natural product itself, allowing for the introduction of specific chemical modifications. acs.orgresearchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Biological Functions

Understanding the structure-activity relationship (SAR) of this compound is crucial for designing more potent and selective analogs. SAR studies investigate how specific structural features of a molecule contribute to its biological activity. acs.org

Impact of Acyl Side Chain Modifications on Activity

The nature of the acyl side chains in sulfonolipids like this compound plays a significant role in their biological activity. nih.gov Studies on related sulfonolipids have shown that variations in the length, branching, and hydroxylation of these fatty acid chains can dramatically affect their function. researchgate.net

For example, in the context of other bioactive lipids, the specific structure of acyl chains is a key determinant of their agonist activity on host receptors. nih.gov While specific SAR data for this compound's acyl chain is not extensively detailed in the provided results, the general importance of this moiety in related compounds suggests it is a critical area for investigation. nih.govresearchgate.net The diversity of fatty acids found in naturally occurring sulfonolipids underscores their importance for functional divergence.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and stereoselectivity of biological catalysts with the versatility of chemical reactions. This approach has been pivotal in constructing complex molecules like this compound, leveraging key enzymes from its natural biosynthetic pathway. The synthesis of sulfonolipids is initiated by the formation of L-cysteate, which then undergoes condensation with a fatty acyl group to create the core structure. nih.gov

Research has identified and characterized several key enzymes essential for sulfonolipid biosynthesis in bacteria such as Chryseobacterium gleum and the gut bacterium Alistipes finegoldii. nih.govmicrobiologyresearch.orgresearchgate.net These enzymes are central to chemo-enzymatic strategies. The primary steps involve:

Cysteate Formation : Cysteate synthase (Cys) catalyzes the synthesis of L-cysteate. In C. gleum, two enzymes, Cys1 and Cys2, can perform this conversion from L-phosphoserine and sulfite (B76179). This step establishes the sulfonated head group of the molecule with high stereochemical control.

Condensation to form 3-Keto Capnine : An acyl-transferase then condenses the L-cysteate with a fatty acyl group. In Alistipes finegoldii, this enzyme is identified as SulA, a cysteate acyl-acyl carrier protein (ACP) transferase. microbiologyresearch.orgresearchgate.net In C. gleum, the enzyme is named Cysteate Fatty Acyltransferase (CFAT). nih.gov This enzyme demonstrates strict substrate specificity for cysteate over serine, which is a key differentiator from the biosynthesis of other sphingolipids. nih.gov The product of this reaction is 3-keto capnine. microbiologyresearch.org

Reduction to Capnine : The 3-keto capnine intermediate is subsequently reduced to form capnine. This reaction is catalyzed by a 3-keto capnine reductase (CapC), which has been identified and characterized. microbiologyresearch.orgresearchgate.net

N-Acylation : The final step is the N-acylation of the capnine base with various fatty acids, leading to the formation of different sulfonolipids, including this compound, which has a C18 capnine base. microbiologyresearch.orgunivie.ac.at

This enzymatic cascade provides a highly efficient and stereospecific route to the capnine backbone, which can then be chemically modified to produce a variety of this compound analogs for structure-activity relationship (SAR) studies.

Table 1: Key Enzymes in the Chemo-Enzymatic Synthesis of the this compound Backbone This table is interactive and can be sorted by clicking on the headers.

| Enzyme Name(s) | Function | Substrate(s) | Product | Source Organism Example |

|---|---|---|---|---|

| Cysteate Synthase (Cys1, Cys2) | Catalyzes the formation of the cysteate head group. | L-phosphoserine, Sulfite | L-Cysteate | Chryseobacterium gleum nih.gov |

| Cysteate Fatty Acyltransferase (CFAT) / SulA | Condenses cysteate with a fatty acyl group. nih.govmicrobiologyresearch.org | L-Cysteate, Acyl-ACP/Fatty Acyl-CoA | 3-Keto Capnine | C. gleum, Alistipes finegoldii nih.govmicrobiologyresearch.org |

Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting molecular interactions and guiding the design of new analogs with improved properties. tarosdiscovery.com While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computer-aided drug design (CADD) are directly applicable to understanding its structure-activity relationships and designing novel analogs. nih.gov

The primary applications of computational methods in the context of this compound analog design include:

Structure-Based Drug Design (SBDD) : Given that this compound is known to inhibit DNA polymerase α, SBDD techniques like molecular docking can be employed. rsc.org This involves simulating the binding of this compound and its potential analogs into the three-dimensional structure of the enzyme's active site. Such simulations can predict binding affinity and orientation, helping to rationalize the activity of existing compounds and prioritize new designs. nih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a high-resolution crystal structure of the target protein, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are used. A pharmacophore model can be built based on the structures of active sulfonolipids to define the essential chemical features required for biological activity. QSAR models establish a mathematical relationship between the chemical structures of a series of analogs and their biological activity, allowing for the predictive design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov This helps in refining the understanding of the binding mode and the role of specific functional groups.

For this compound, computational modeling would focus on exploring modifications to its key structural features, such as the length and branching of the N-acyl chain and the stereochemistry of the capnine backbone, which are known to be important for the activity of related sulfonolipids. researchgate.netacs.org By simulating how these changes affect the molecule's interaction with its biological target, researchers can rationally design analogs with potentially enhanced efficacy or altered specificity.

Table 2: Application of Computational Methods in this compound Analog Design This table is interactive and can be sorted by clicking on the headers.

| Computational Method | Primary Application for this compound Analog Design | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of analogs to target proteins like DNA polymerase. nih.gov | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts); prioritization of analogs for synthesis. |

| QSAR | Develop predictive models relating structural properties of analogs to their inhibitory activity. nih.gov | Guidance on which structural modifications (e.g., fatty acid chain length) are likely to increase potency. |

| Pharmacophore Modeling | Define the essential 3D arrangement of chemical features required for biological activity. | A virtual template for designing novel molecular scaffolds that retain the key features of this compound. |

Ecological and Environmental Significance of Sulfobacin B

Role in Microbial Interspecies Interactions and Communication

Microbial communities are shaped by a complex web of competitive and cooperative interactions, which are frequently mediated by small molecule metabolites. oup.comnih.govfrontiersin.org Sulfonolipids, including Sulfobacin B, are key signaling molecules in these interspecies communications, particularly between bacteria and eukaryotes. nih.govmicrobiologyresearch.org Bacteria are social organisms that often live in dense, multispecies communities where chemical signaling is essential for coordinated behavior and survival. oup.comnih.govnih.gov The production of diverse small molecules allows bacteria to communicate with each other and with other organisms, influencing processes from gene expression to the formation of complex communities. oup.com

A pivotal example of sulfonolipids' role in inter-kingdom communication is the interaction between bacteria from the phylum Bacteroidetes and choanoflagellates, the closest living relatives of animals. nih.govnih.gov The choanoflagellate Salpingoeca rosetta can transition from a unicellular state to a multicellular, rosette-shaped colony. nih.govvliz.be This dramatic morphological shift is triggered by specific sulfonolipids, known as Rosette-Inducing Factors (RIFs), produced by the prey bacterium Algoriphagus machipongonensis. nih.govnih.gov

The primary inducer, RIF-1, is a sulfonolipid that is extraordinarily potent, capable of inducing rosette formation at femtomolar (10⁻¹⁵ M) concentrations. nih.gov This interaction is a clear case of a bacterially produced small molecule controlling eukaryotic morphogenesis. nih.gov

While RIFs promote this multicellular-like state, other structurally related sulfonolipids can antagonize this effect. Research has shown that certain sulfobacin congeners, such as Sulfobacin D and F, can inhibit the rosette development induced by RIFs. rsc.org This suggests a complex regulatory system where different bacterial lipids can fine-tune the developmental decisions of a eukaryote. pnas.org The chemical interplay between activating (RIFs) and inhibiting (sulfobacins) lipids produced by bacteria represents a sophisticated form of cross-kingdom communication that mediates predator-prey interactions. nih.govrsc.org

Distribution and Prevalence of this compound in Diverse Ecosystems (e.g., soil, gut microbiome)

Sulfonolipids like this compound were initially discovered in environmental microbes, particularly soil bacteria. univie.ac.at For instance, Sulfobacins A and B were first isolated from the culture broth of a Chryseobacterium sp. (formerly Flavobacterium sp.) found in soil. jst.go.jpresearchgate.net Bacteria capable of producing sulfonolipids appear to be primarily limited to the phylum Bacteroidota. microbiologyresearch.org

More recently, these unusual lipids have been detected in the mammalian gut microbiome, environments where they were previously undescribed. univie.ac.at A detailed analysis of the mouse cecum identified eighteen different sulfonolipids, including this compound. univie.ac.at Metagenomic analysis revealed that the bacterial genera Alistipes and Odoribacter are responsible for their production in the gut. univie.ac.atresearchgate.net The study noted that the concentration of this compound was significantly increased in mice that were fed a high-fat diet, suggesting a link between diet, the gut microbiota composition, and the production of these specific metabolites. univie.ac.at The presence of this compound and other sulfonolipids in both soil and the gut highlights their distribution across diverse ecosystems and their role as chemotaxonomic markers for specific bacterial producers within the Bacteroidetes phylum. univie.ac.at

Evolutionary Implications of Sulfonolipid Production in Bacteria

The production of sulfonolipids by bacteria and the profound impact of these molecules on eukaryotes carry significant evolutionary implications. The biosynthesis of these compounds involves a unique pathway and specific enzymes, such as cysteate synthase (CapA) and cysteate fatty acyltransferase (CapB), that are distinct from those used for other sphingolipids. nih.govacs.org Bioinformatic analyses show that the genes for these enzymes are widely distributed among bacteria in the phylum Bacteroidetes, including environmental, pathogenic, and symbiotic species, suggesting a widespread and ancient capability to produce these lipids. nih.govacs.org

The fact that a bacterial sulfonolipid (RIF-1) can trigger a multicellular developmental program in one of the closest living relatives of animals is particularly noteworthy. nih.gov This finding provides a compelling model for how interactions with bacteria may have contributed to the evolution of animal multicellularity. oup.comnih.gov The ancient and ongoing chemical dialogue between bacteria and eukaryotes, mediated by molecules like this compound and its relatives, may have been a crucial factor in the emergence of complex life forms. The wide distribution of sulfonolipid-producing bacteria and their ability to modulate eukaryotic biology suggest a more fundamental role for these compounds in microbe-host interactions than previously understood. nih.gov

Analytical Methodologies for the Detection, Quantification, and Characterization of Sulfobacin B in Research Studies

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of Sulfobacin B. univie.ac.atnih.gov Its high mass accuracy and resolving power enable the precise determination of the elemental composition of the molecule, which is fundamental for its initial identification. researchgate.net In research studies, HRMS has been instrumental in distinguishing this compound from other structurally similar lipids. univie.ac.atnih.gov For instance, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provides ultra-high resolution, which has been used to confirm the presence of sulfur in the chemical composition of this compound and related sulfonolipids by analyzing their isotopic patterns. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) coupled with HRMS is employed for structural elucidation. researchgate.netbiorxiv.org The fragmentation patterns of this compound in MS/MS spectra provide key structural information. A characteristic fragment ion at m/z 80, corresponding to the sulfonate group, is a key indicator for identifying sulfonolipids like this compound. biorxiv.org This technique has been used to confirm the identities of this compound in various biological samples, including mouse cecal extracts and fecal pellets. biorxiv.org

For quantification, HRMS is often used in conjunction with liquid chromatography. By integrating the peak areas of the specific m/z value corresponding to this compound, researchers can determine its relative or absolute abundance in a sample. univie.ac.atbiorxiv.org This has been applied, for example, to show that this compound levels are significantly increased in mice fed high-fat diets. univie.ac.atnih.gov

Table 1: HRMS Parameters for this compound Analysis

| Parameter | Typical Value/Setting | Source |

|---|---|---|

| Mass Analyzer | Orbitrap, FT-ICR | researchgate.netbiorxiv.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) | biorxiv.org |

| Mass Range | 70-1050 m/z or 500-2000 m/z | biorxiv.orgmetabolomexchange.org |

| Resolution | 60,000 - 70,000 (at m/z 200) | biorxiv.orgmetabolomexchange.org |

Liquid Chromatography (LC) Techniques (e.g., UHPLC-MS) for Separation and Analysis

Liquid chromatography (LC) is essential for separating this compound from the complex mixture of molecules present in biological samples before mass spectrometric analysis. Ultra-high performance liquid chromatography (UHPLC) is frequently the method of choice due to its high resolution and short analysis times. univie.ac.atnih.govtum.de

In the analysis of this compound and other sulfonolipids, reversed-phase chromatography is commonly used. Columns such as C8 and C18 are effective for separating these lipids based on their hydrophobicity. univie.ac.atnih.govbiorxiv.org The mobile phases typically consist of a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent like acetonitrile (B52724) or isopropanol. univie.ac.atnih.govbiorxiv.orgtandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the various lipid species. univie.ac.atnih.govbiorxiv.org

The coupling of UHPLC with mass spectrometry (UHPLC-MS) creates a powerful platform for both the separation and sensitive detection of this compound. univie.ac.atnih.govbiorxiv.org This combination allows for the confident identification and quantification of the compound even at low concentrations within intricate biological matrices. univie.ac.atnih.gov For instance, UHPLC-MS/MS analysis has been successfully used to screen for and identify 18 different sulfonolipids, including this compound, in mouse cecal content. univie.ac.at

Table 2: Typical UHPLC Parameters for this compound Separation

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Waters ACQUITY UPLC BEH C8 (1.7 µm, 2.1 × 150 mm) or Waters Xbridge BEH C18 XP (2.1 x 100 mm) | univie.ac.atnih.govbiorxiv.org |

| Mobile Phase A | 5 mM ammonium acetate/0.1% acetic acid in water or water + 0.1% ammonium hydroxide | univie.ac.atnih.govbiorxiv.org |

| Mobile Phase B | Acetonitrile or Acetonitrile + 0.1% ammonium hydroxide | univie.ac.atnih.govbiorxiv.org |

| Flow Rate | 0.250 mL/min | univie.ac.atnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of compounds and assess their purity. byjus.comwikipedia.org For this compound, NMR is crucial for confirming the structural assignments made by mass spectrometry and for ensuring the integrity of isolated or synthesized material. univie.ac.atnih.gov

One-dimensional (1D) NMR techniques like proton (¹H) and carbon-13 (¹³C) NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, providing a complete picture of the molecule's structure. nih.govmdpi.com These techniques have been instrumental in the structural elucidation of related sulfonolipids like Sulfobacin A. nih.gov

In the context of this compound, NMR can verify the structure of the capnine (B1220359) base and the attached fatty acid chain. univie.ac.at The purity of a this compound sample can also be determined using quantitative NMR (qNMR), which allows for the determination of the absolute concentration of the compound without the need for an identical standard. mdpi.com

Bioanalytical Assays for Determining Specific Biological Activities (e.g., enzyme inhibition assays)

Bioanalytical assays are essential for determining the specific biological functions of this compound. These assays measure the interaction of the compound with biological targets, such as enzymes or receptors.

One of the key reported activities of this compound is its inhibitory effect on DNA polymerases. nih.gov Enzyme inhibition assays are used to quantify this activity. In these assays, the activity of a specific DNA polymerase is measured in the presence and absence of varying concentrations of this compound. The concentration of this compound that reduces the enzyme's activity by 50% is known as the IC50 value. nih.gov Studies have shown that chemically synthesized this compound selectively inhibits the activity of various animal DNA polymerases, with the strongest inhibition observed against polymerase λ. nih.gov

Another significant biological activity of this compound is its anti-inflammatory effect. nih.gov This has been investigated using cell-based assays. For example, in mouse macrophage cell cultures, the ability of this compound to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) has been demonstrated. nih.gov Furthermore, in vivo studies in mice have shown that this compound can suppress LPS-induced acute inflammation. nih.gov

Multi-omics Approaches for Elucidating this compound's Role in Complex Systems

To understand the broader biological role of this compound within a complex system like the gut microbiome, researchers are increasingly turning to multi-omics approaches. mdpi.commdpi.comfrontlinegenomics.com This involves the integrated analysis of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is central to studying this compound. Untargeted metabolomics using LC-MS has been used to identify and quantify this compound and other related sulfonolipids in the gut. univie.ac.atnih.gov By comparing the metabolomes of different groups (e.g., mice on different diets), researchers can identify correlations between this compound levels and specific physiological states. univie.ac.at

Integrating metabolomics data with metagenomics (the study of genetic material recovered directly from environmental samples) has been particularly insightful. This approach has allowed researchers to link the production of this compound to specific bacterial genera in the gut, namely Alistipes and Odoribacter. univie.ac.atnih.govresearchgate.net By analyzing the metagenomes of gut microbiota, scientists can identify the genes and biosynthetic pathways responsible for producing these sulfonolipids. univie.ac.at

Furthermore, combining these omics datasets can help to elucidate the functional consequences of this compound production. For instance, by correlating the abundance of this compound-producing bacteria with host transcriptomics or proteomics data, researchers can begin to understand how this microbial metabolite influences host gene expression and protein activity, ultimately impacting host physiology and health. mdpi.comfrontiersin.orgfrontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Sulfobacin A | |

| Acetonitrile | |

| Ammonium acetate | |

| Ammonium hydroxide | |

| Cysteic acid | |

| Fatty acyl-CoA | |

| Flavocristamide A | |

| Isopropanol | |

| Lipopolysaccharide (LPS) | |

| Sulfonolipids |

Future Directions and Emerging Research Opportunities in Sulfobacin B Science

Unexplored Aspects of Biosynthetic Pathway Regulation and Engineering

The biosynthesis of Sulfobacin B, a unique sulfonolipid, shares analogies with the well-known sphingolipid biosynthetic pathway. nih.gov It originates from the condensation of cysteate and an acyl-acyl carrier protein (ACP), a process catalyzed by the enzyme cysteate acyl-ACP transferase (SulA), the first identified enzyme in this pathway in Alistipes finegoldii. nih.gov This initial step forms 3-ketocapnine, which is then further processed. nih.gov Research has identified key enzymes involved, including cysteate synthase (CapA), cysteate-C-fatty acyltransferase (CapB), and a 3-dehydrocapnine reductase (CapC), primarily from studies in Capnocytophaga ochracea and Ornithobacterium rhinotracheale. illinois.edu The genes encoding these enzymes, often designated as CYS, CFAT, and SDR (short-chain dehydrogenase/reductase), are crucial for production. biorxiv.orgbiorxiv.org

Despite these foundational discoveries, significant gaps in our understanding of the pathway's regulation remain. The precise mechanisms controlling the expression of the biosynthetic gene clusters in producing organisms like Alistipes, Odoribacter, and Chryseobacterium are largely unknown. nih.govnih.govrsc.org Future research could focus on identifying the specific transcriptional regulators, promoters, and environmental signals that govern the production of this compound. For instance, studies have shown that levels of this compound increase in mice fed high-fat diets, suggesting a dietary influence on its biosynthesis, though the molecular basis for this regulation is yet to be elucidated. nih.govunivie.ac.atresearchgate.net

The potential for biosynthetic engineering of this compound is substantial. With the core enzymes identified, synthetic biology approaches can be employed to create novel analogs. frontiersin.orgsciepublish.com Heterologous expression of the biosynthetic genes in well-characterized host organisms could facilitate higher yields and easier purification. frontiersin.org Furthermore, enzyme engineering could be used to alter substrate specificity. For example, modifying the acyltransferase (CapB or SulA) could allow for the incorporation of different fatty acid chains, leading to a library of this compound analogs with potentially enhanced or novel biological activities. illinois.edumicrobiologyresearch.orgnih.gov Understanding the complete enzymatic cascade, including the specific acyltransferases that differentiate the synthesis of Sulfobacin A from this compound, is a critical area for future investigation. nih.govillinois.edu

Identification of Novel Molecular Targets and Cellular Pathways

Initial research has positioned this compound and its close analog, Sulfobacin A, as potent bioactive molecules. They were first identified as novel von Willebrand factor (vWF) receptor antagonists, with this compound showing an IC50 of 2.2 µM for the inhibition of vWF binding to its receptor. nih.gov This activity points towards a potential role in modulating platelet aggregation and thrombosis. nih.gov Additionally, this compound has been shown to inhibit DNA polymerase, suggesting applications in processes involving DNA replication. rsc.orgfrontiersin.org

More recently, the immunomodulatory functions of sulfonolipids have come into focus. Research indicates that this compound possesses anti-inflammatory properties. rsc.orgfrontiersin.org Studies using multi-omics approaches have revealed a negative correlation between the abundance of gut microbial sulfonolipids, including this compound, and inflammatory bowel disease (IBD). biorxiv.orgbiorxiv.org The abundance of this compound was found to be significantly lower in IBD patients compared to healthy individuals. biorxiv.orgbiorxiv.orgnih.gov The molecular mechanism for this anti-inflammatory effect is thought to be mediated, at least in part, through Toll-like receptor 4 (TLR4) signaling. biorxiv.orgbiorxiv.org Sulfonolipids like Sulfobacin A can compete with lipopolysaccharide (LPS) for binding to the TLR4/MD-2 complex, thereby suppressing the downstream inflammatory cascade. biorxiv.orgbiorxiv.org While this compound also shows anti-inflammatory activity, its precise interaction with TLR4 and other potential immune receptors remains a key area for future exploration. nih.gov

Emerging research should aim to deconstruct the specific cellular pathways modulated by this compound. Identifying its direct molecular binding partners beyond the vWF receptor and TLR4 complex is crucial. Unbiased proteomic and genetic screens could uncover novel targets, potentially revealing roles in other cellular processes. Given that its producing bacteria, Alistipes and Odoribacter, are integral members of the gut microbiota, investigating this compound's influence on gut epithelial cell signaling, barrier function, and communication with distal organs is a promising avenue. univie.ac.atnih.gov

Development of Advanced Synthetic Strategies for Complex Analogs

The total synthesis of sulfobacins has been achieved, providing a framework for creating structurally complex analogs. Early synthetic routes often started from chiral precursors like L-cysteine to establish the correct stereochemistry of the capnine (B1220359) backbone. rsc.org Other strategies have employed methods such as the Sharpless asymmetric dihydroxylation to control stereocenters. These syntheses confirmed the absolute configurations of the natural products and enabled the production of these molecules in the lab. jst.go.jpacs.org

A modular approach to synthesis would be particularly advantageous for creating a diverse library of analogs for structure-activity relationship (SAR) studies. acs.org By systematically varying the length and branching of the two fatty acid chains and modifying the stereochemistry of the capnine core, researchers can probe which structural features are essential for its biological activities, such as vWF receptor antagonism or TLR4 modulation. acs.org Advanced strategies like late-stage functionalization could also be employed to rapidly introduce chemical diversity into the core this compound scaffold.

Applications of this compound as a Biochemical Probe for Cellular Processes

The distinct biological activities of this compound make it a valuable tool for studying specific cellular functions. As a defined antagonist of the von Willebrand factor receptor, it can be used as a biochemical probe to investigate the intricacies of platelet adhesion and the initial stages of blood coagulation. nih.gov Similarly, its ability to inhibit DNA polymerase allows for its use in studying the mechanisms of DNA replication and repair in various biological systems. rsc.org

The discovery of this compound's anti-inflammatory properties, particularly its connection to TLR4 signaling, opens up new applications. biorxiv.orgnih.gov It can be used to dissect the complex interplay between microbial metabolites and host innate immunity. For example, researchers can use this compound to study how TLR4 signaling is modulated in different cell types (e.g., macrophages, intestinal epithelial cells) and how this modulation affects the outcome of inflammatory responses. biorxiv.org Recent findings show that this compound is present in outer membrane vesicles (OMVs) produced by bacteria like Alistipes timonensis. tandfonline.combiorxiv.org These OMVs can travel from the gut to the systemic circulation, suggesting that this compound could be used as a probe to study inter-organ communication and the systemic effects of gut microbial metabolites. frontiersin.orgtandfonline.combiorxiv.org

To enhance its utility as a probe, synthetic chemists could develop tagged versions of this compound. For instance, incorporating a fluorescent dye, a biotin (B1667282) tag, or a clickable alkyne group would enable researchers to visualize its subcellular localization, identify its binding partners through pull-down assays, and track its journey through complex biological systems.

Integration of Metagenomics and Metabolomics to Understand Microbiome-Associated Roles

The discovery and characterization of this compound are intrinsically linked to the study of the microbiome. It is produced by specific gut commensal bacteria, primarily belonging to the genera Alistipes and Odoribacter, which are members of the Bacteroidetes phylum. nih.govunivie.ac.atnih.gov The integration of metagenomics and metabolomics has been pivotal in this research and represents a powerful approach for future investigations.

Metagenomic analysis of gut microbiome data allows for the identification of bacteria that possess the genetic potential to produce sulfonolipids. By searching for the presence of the key biosynthetic genes (CYS, CFAT, SDR), researchers can map the distribution of potential this compound producers across different individuals and populations. biorxiv.orgnih.gov This approach has successfully linked the prevalence of these genes to health status, noting a lower prevalence in individuals with IBD. biorxiv.orgbiorxiv.org

Complementing this, metabolomics enables the direct detection and quantification of this compound in complex biological samples like cecal contents and feces. univie.ac.atresearchgate.netnih.gov Studies have used high-resolution mass spectrometry to identify and characterize not only this compound but a whole family of related sulfonolipids. nih.govunivie.ac.atresearchgate.net This combined "multi-omics" approach has established a direct link between the presence of producing bacteria, the expression of their biosynthetic genes (via metatranscriptomics), and the abundance of this compound. biorxiv.orgbiorxiv.org This has been crucial in correlating lower levels of this compound with IBD and higher levels with high-fat diets. biorxiv.orgnih.gov

Future research will benefit from applying this integrated approach to larger human cohorts and different disease models. This will help to solidify the role of this compound as a biomarker for gut health and disease. Furthermore, these techniques can be used to explore how interventions, such as diet or probiotics, can modulate the population of this compound-producing bacteria and the levels of this important metabolite in the gut, potentially offering new therapeutic strategies for inflammatory diseases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfobacin A |

| Capnine |

| 3-ketocapnine |

| Cysteate |

| Lipopolysaccharide (LPS) |

| Flavocristamide A |

Q & A

Q. What are the validated methods for structural elucidation and purity assessment of Sulfobacin B?

To confirm the identity and purity of this compound, researchers should use a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation . For purity, High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis are recommended. Newly synthesized batches should be compared with reference spectra from authenticated sources (e.g., peer-reviewed studies or commercial standards with Certificates of Analysis). Ensure compliance with reproducibility guidelines by documenting instrumentation parameters (e.g., solvent systems, column types) and calibration curves .

Q. How should researchers design initial in vitro assays to evaluate this compound’s antimicrobial activity?

Begin with standardized susceptibility testing (e.g., broth microdilution per CLSI guidelines) against Gram-positive and Gram-negative reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922). Include positive controls (e.g., known antibiotics) and solvent controls to rule out vehicle interference. Minimum Inhibitory Concentration (MIC) values should be reported in triplicate, with statistical significance assessed via ANOVA and post-hoc tests (p < 0.05, Bonferroni correction for multiple comparisons) . For rigor, pre-screen compounds for cytotoxicity against mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial specificity from general toxicity .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow modular synthesis protocols focusing on key structural motifs (e.g., fatty acid chains, sulfated groups). Use protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions. Purification via flash chromatography (silica gel) or preparative HPLC is essential. Document yield percentages, stereochemical outcomes (via chiral HPLC or optical rotation), and stability under storage conditions (e.g., -80°C under argon). For reproducibility, provide step-by-step synthetic procedures in supplementary materials, including NMR spectra and melting points for intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Conflicting mechanistic data (e.g., membrane disruption vs. enzyme inhibition) may arise from differences in experimental models or concentrations. Address this by:

- Conducting concentration-response studies to identify threshold effects.

- Using genetic knockouts (e.g., CRISPR-Cas9) in target organisms to validate putative molecular targets.

- Performing structural dynamics simulations (e.g., molecular docking with bacterial enzymes) to predict binding affinities.

- Cross-validating findings with orthogonal assays (e.g., fluorescent probe leakage assays for membrane integrity, enzyme activity kits for inhibition). Discuss limitations such as model organism relevance and assay sensitivity in the context of prior literature .

Q. What experimental designs are optimal for studying this compound’s efficacy in biofilm-associated infections?

Use 3D biofilm models (e.g., Pseudomonas aeruginosa in flow cells) to mimic in vivo conditions. Quantify biofilm biomass via crystal violet staining and viability via ATP bioluminescence. Incorporate confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture disruption. Compare this compound’s efficacy to conventional biofilm-disrupting agents (e.g., DNase I, EDTA). For translational relevance, combine with host-cell cytotoxicity assays and pharmacokinetic profiling (e.g., half-life in simulated wound fluid) .

Q. How should researchers address discrepancies between in vitro and in vivo activity of this compound?

In vitro-in vivo discordance often stems from bioavailability or immune modulation. To investigate:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models, measuring plasma/tissue concentrations via LC-MS/MS.

- Evaluate immune cell recruitment (e.g., neutrophil infiltration via histopathology) in infected tissues.

- Use transcriptomic profiling (RNA-seq) to compare bacterial gene expression in vitro vs. in vivo. Adjust dosing regimens based on PK/PD targets (e.g., AUC/MIC ratios) and consider formulation strategies (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What statistical approaches are critical for analyzing high-throughput screening data for this compound derivatives?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in large-scale datasets . For structure-activity relationship (SAR) analysis, use multivariate methods (e.g., PCA, partial least squares regression) to identify key physicochemical predictors (e.g., logP, polar surface area). Report effect sizes (e.g., Cohen’s d) and confidence intervals rather than relying solely on p-values. Use open-source tools (e.g., R/Bioconductor) for reproducibility .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.